Journal Name:Journal of Microencapsulation
Journal ISSN:0265-2048
IF:4.034
Journal Website:http://informahealthcare.com/loi/mnc
Year of Origin:1984
Publisher:Informa Healthcare
Number of Articles Per Year:59
Publishing Cycle:Bimonthly
OA or Not:Not
Synthesis of phenyliodine(III) bis(3-bromopropionate) for an organocatalyzed Markovnikov-type bromo-aminoxidation of vinylarenes
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2023-06-08 , DOI: 10.1016/j.gresc.2023.06.001
An organocatalytic Markovnikov-type bromo-aminoxidation of styrene derivatives was achieved by using in-situ-generated bromine and N-oxyl radicals, and the desired products were obtained in moderate to good yields. The bromine radical was generated from phenyliodine(III) bis(3-bromopropionate) through consecutive decarboxylation and deethylenation reactions via an organocatalytic SET process. Phenyliodine(III) bis(3-bromopropionate) also served as the oxidant for the generation of the N-oxyl radicals, while the N-oxyl radical was also crucial for the generation of the key β-enaminyl radical intermediate that was required for the SET process.
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Diversification of pharmaceutical molecules via late-stage C(sp2)–H functionalization
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2023-01-02 , DOI: 10.1016/j.gresc.2022.12.007
C–H late-stage functionalization has gradually become a powerful approach for the rapid optimization of lead compounds’ bioactivity. Significant advances in this field have been achieved in the past few years, mainly, the C–H functionalization system in (hetero)aryl C–H activation owing to the importance of (hetero)aryl moiety in pharmaceutical. In this review, we described the selected recent examples of how developed intermolecular C(sp2)–H functionalization methodologies involving diverse techniques diversify pharmaceutical molecules in the late stage.
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Photocatalytic generation of 1,4-disubstituted 1,2,3-triazoles under metal, oxidant and azide-free conditions
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2023-05-24 , DOI: 10.1016/j.gresc.2023.05.001
Available online A mild and efficient photocatalytic-induced radical method has been developed for [4 + 1] cycloaddition reaction of 1,4-disubstituted 1,2,3-triazoles with N-tosylhydrazides and primary amines. The reaction is catalyzed by 20 mol% of I2 under metal, azide and oxidant-free conditions. The method is based upon the photocatalytic generation of allyl-type radicals, followed by the iodine-catalyzed production of azoalkenes, which react rapidly with various anilines.
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Enantioselective [3 + 2] cycloadditions of terminal allenoates with β-sulfonyl-α,β-unsaturated ketones
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2022-11-03 , DOI: 10.1016/j.gresc.2022.10.015
A highly efficient and mild method for [3 ​+ ​2] cycloaddition of β-sulfonyl-α,β-unsaturated ketones with terminal allenoates was well-explored and developed. The reactions were successfully performed by applying multifunctional chiral phosphine P6 which was screened from eight chiral phosphorus reagents to finally result in a variety of enantioenriched sulfone-substituted cyclopentenes with two chiral centers (up to 81% yield with 94% ee). Moreover, 2.5 ​mol% catalytic equivalents were proved to be feasible when this reaction was performed on a 10 ​mmol scale.
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Parallel photoreactor development with enhanced photon efficiency and reproducibility based on laws of optics
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2022-10-17 , DOI: 10.1016/j.gresc.2022.10.007
A lab-scale parallel photoreactor model has been developed for broad applications in organic chemistry. Position, angle, and distance in the reactor are systematically optimized for achieving high reproducibility under the guidance of the Inverse Square Law and Lambert’s Cosine Law, which were first applied in the design of the photoreactor. Improvement of photon efficiency is realized via 3-point irradiation and broad-band light reflector of aluminum. Photon flux is measured with an optical power meter with its display and adjustment suggested being integrated into the photoreactor for the first time.
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Development of catalyst-free carbon-sulfur bond formation reactions under aqueous media and their applications
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2022-10-03 , DOI: 10.1016/j.gresc.2022.09.002
Methods for the carbon-sulfur bond formation under catalyst-free, aqueous conditions are extremely useful in organic synthesis and chemical biology. Our laboratory has developed methodologies to construct carbon-thiol bonds, carbon-sulfinic acid bonds, and carbon-disulfide bonds and such methodologies have been widely adopted by other research groups over multidisciplinary fields. In this article, our work on C–S bond formation in an aqueous solvent and its corresponding applications is summarized.
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Rh(II) catalyzed efficient sigmatropic rearrangement reaction of pyridotriazoles and sulfides
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2023-04-23 , DOI: 10.1016/j.gresc.2023.04.004
The [2,3]- and [1,2]-sigmatropic rearrangement reactions between pyridotriazoles and sulfides catalyzed by rhodium(II) were investigated. The utilization of pyridotriazoles as the carbene precursors in this kind of reaction efficiently constructed the C(sp3)-S and C(sp3)-Se bond with broad substrate scope and great functional group tolerance.
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1,3-Indanedione: An versatile building block
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2022-12-14 , DOI: 10.1016/j.gresc.2022.12.004
Indanone-containing compounds are very important components of various natural products, chemical drugs, agrochemicals and functionalized material fields. 1,3-Indanedione is a typical cyclic 1,3-dicarbonyl compound with three contiguous reactive electrophilic and nucleophilic sites. The easily prepared 2-arylidene-1,3-indanediones are active α,β-unsaturated carbonyl compounds and could act as 1,3-dipolarophile, 1,4-dienophile and 1-oxa-1,3-diene, etc. On the other hand, the homodimer (bindone) and cyclotrimer (truxenone) derived from base-catalyzed self-condensation of 1,3-indanedione are also reactive carbonyl compounds. Therefore, 1,3-indanedione and its derivatives can be employed as key substrates in various domino and multicomponent reactions. In this review, we summarized the recent progress on the domino and multicomponent reactions of 1,3-indanedione, especially on our achievements on the synthetic applications for the complex indanone-containing carbocyclic and heterocyclic compounds.
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Interstitial nitrogen-induced efficiency alcohol oxidation over heterogeneous N–CoMn2O4 catalyst under visible-light
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2022-09-28 , DOI: 10.1016/j.gresc.2022.09.005
Developing highly efficient and recyclable photocatalysts through harvesting solar light as energy is crucial to oxidation for industrial implementation, especially for simple transition metal oxidic catalysts without precious/heavy/rare metal dopants. Herein, we like to report the use of nitrogen-doped CoMn2O4 oxide (N–CoMn2O4) as a heterogeneous catalyst for efficient oxidation of various alcohols such as p/m/o-methyl-substituted aromatic alcohols, p-substituted aromatic alcohols including electron-donating and electron-withdrawing substituents, heterocycle-based alcohols and secondary aromatic alcohols to the corresponding aldehydes/ketones, under visible light (>420 ​nm) illumination and mild condition of oxygen as oxidant and room temperature. The relation of various Co-based oxides to their catalytic performance was studied. It is shown that the Co2+ species in N–CoMn2O4, obviously increased by the doping of nitrogen, are acted as catalytic active species coupled with the synergistic effect between Co and Mn species for the enhanced visible-light selective oxidation of alcohols to aldehydes. A plausible catalytic mechanism is proposed basis of control experiments and published studies, which suggests that this oxidation process probably occurs on Co2+ sites via an ionic reactive oxygen species pathway and 1O2 and O2·− species are the reactive oxygen species. This simple transition metal oxide-catalyzed aerobic oxidation provides a green alternative for the manufacture of aldehydes/ketones from alcohols.
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Rapid assembly of 1,3-indanedione-based spirocyclic tetrahydroquinolines for inducing human lung cancer cell apoptosis
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2022-09-28 , DOI: 10.1016/j.gresc.2022.09.003
The rapid collection of a library of biologically relevant molecules is essential in new drug discovery. Here we show a variety of bioactive 1,3-indanedione-based spirocyclic tetrahydroquinolines that have been concisely and efficiently constructed under the guidance of biology-oriented synthesis (BIOS). Using Pd(PPh3)4 as a catalyst, various 2-arylidene-1,3-indanediones can react with vinyl benzoxazinanones under the mild condition to afford a new class of spirocyclic tetrahydroquinolines in moderate to excellent yields (45%–99%) with high stereocontrol (>95:5 diastereoselectivity). Their structures were unambiguously confirmed by X-ray single crystal analysis. The biological evaluation revealed that two of the 1,3-indanedione-based spirocyclic tetrahydroquinolines show remarkable apoptosis-inducing activities over A549 human lung cancer cells, exceeding that of cisplatin. The antitur activities were triggered by reactive oxygen species, commonly overproduced in cancer cells. The clinical demand for antitumor chemotherapy for lung cancer has encouraged an all-out search for analogues with lower toxcity, improved therapeutic index and increased activity.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学4区 CHEMISTRY, APPLIED 应用化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
2.30 65 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/tmnc